
N-(4-(2-aminoetil)fenil)carbamato de terc-butilo
Descripción general
Descripción
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is a chemical compound with the CAS Number: 457631-44-6 . It has a molecular weight of 236.31 . This compound is also known as tBoc-phenylethylamine.
Molecular Structure Analysis
The molecular structure of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is represented by the InChI Code: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
This compound is a solid . The physical form of this compound can vary depending on the conditions and the purity of the sample.Mecanismo De Acción
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
The compound’s solubility in organic solvents like dichloromethane, dimethylformamide (dmf), or methanol, and its insolubility in water due to the presence of the hydrophobic tert-butyl group, suggest that it may have specific bioavailability characteristics .
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. The compound is a solid at room temperature and is thermally stable up to a certain point, with decomposition occurring at higher temperatures. Its action may also be influenced by the pH and ionic strength of its environment, given its potential for forming hydrogen bonds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has been shown to possess a variety of biochemical and physiological effects. However, it is important to note that tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate has a variety of potential applications in scientific research, and there are many potential future directions for further exploration. These potential future directions include further research into the biochemical and physiological effects of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate, as well as research into its potential use in drug development. Additionally, further research into the synthesis methods of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the mechanism of action of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate could lead to the development of more targeted treatments for various diseases and conditions.
Aplicaciones Científicas De Investigación
Catálisis
Los investigadores han explorado el uso de este compuesto en la formación de complejos de coordinación bien definidos con metales. Estos complejos pueden actuar como catalizadores en diversas reacciones químicas, aumentando potencialmente la eficiencia y la selectividad de los procesos sintéticos.
Síntesis de péptidos
N-(4-(2-aminoetil)fenil)carbamato de terc-butilo: es un reactivo valioso en la síntesis de péptidos. Se puede utilizar para proteger los grupos amino durante el proceso de síntesis, evitando reacciones secundarias no deseadas y ayudando a obtener péptidos con alta pureza .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQCTARTWPEZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



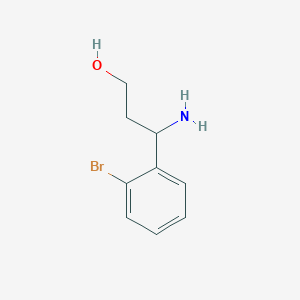
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)
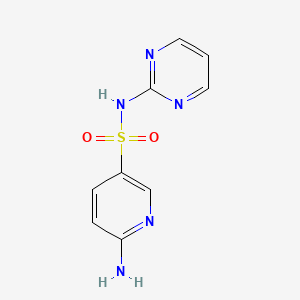
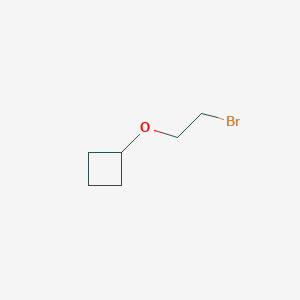
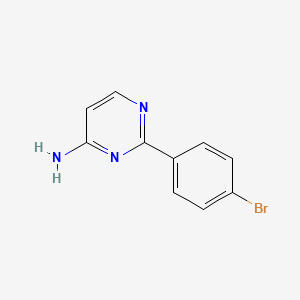

![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)

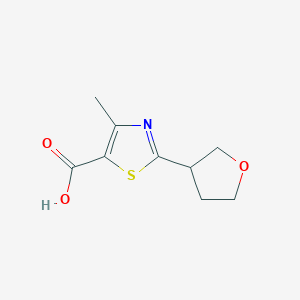

![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)

